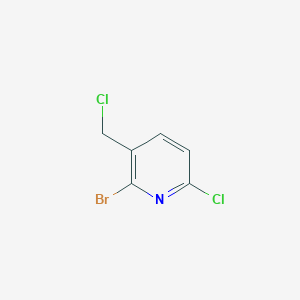
2-Bromo-6-chloro-3-(chloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-chloro-3-(chloromethyl)pyridine: is a heterocyclic compound with the following chemical formula:
C6H3BrCl2N
(molecular weight: 236.45 g/mol). It contains both halogen (bromine and chlorine) and pyridine moieties. The compound’s structure is shown below:BrCl
|
N
CH2Cl
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 2-Bromo-6-chloro-3-(chloromethyl)pyridine. One common approach involves the reaction of 2,6-bis(chloromethyl)pyridine with bromine and chlorine sources. The chloromethyl groups are subsequently replaced by bromine and chlorine atoms.
Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and catalysts. For example, the use of Lewis acids or transition metal catalysts facilitates the halogenation process.
Industrial Production Methods: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in research laboratories or small-scale production facilities.
Chemical Reactions Analysis
Reactivity: 2-Bromo-6-chloro-3-(chloromethyl)pyridine can participate in various chemical reactions:
Substitution Reactions: The chloromethyl groups can undergo nucleophilic substitution reactions, leading to the replacement of chlorine atoms with other nucleophiles.
Cross-Coupling Reactions: The compound can serve as a valuable building block in Suzuki–Miyaura cross-coupling reactions, where it reacts with aryl or vinyl boron reagents to form carbon–carbon bonds.
Bromine (Br2): Used for bromination.
Chlorine (Cl2): Used for chlorination.
Transition Metal Catalysts: Facilitate cross-coupling reactions.
Major Products: The major products depend on the specific reaction conditions and the substituents used. In Suzuki–Miyaura coupling, the product would be an aryl- or vinyl-substituted pyridine.
Scientific Research Applications
2-Bromo-6-chloro-3-(chloromethyl)pyridine finds applications in:
Organic Synthesis: As a versatile building block for creating more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Materials Science: For functionalized materials and ligands.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For example, in drug development, it could target specific molecular pathways or receptors.
Comparison with Similar Compounds
While 2-Bromo-6-chloro-3-(chloromethyl)pyridine is unique due to its specific halogen substitution pattern, similar compounds include 3-Bromo-6-chloropyridine-2-carbonitrile (CAS: 1053659-39-4) and 3-Bromo-6-chloro-2-pyridinecarboxylic acid (CAS: 929000-66-8) . These compounds share some structural features but differ in substituents and functional groups.
Properties
Molecular Formula |
C6H4BrCl2N |
|---|---|
Molecular Weight |
240.91 g/mol |
IUPAC Name |
2-bromo-6-chloro-3-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-6-4(3-8)1-2-5(9)10-6/h1-2H,3H2 |
InChI Key |
DKWIWVWQURNWJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CCl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















